molecular formula C16H14N2O5 B4391752 3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide

3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide

Katalognummer B4391752
Molekulargewicht: 314.29 g/mol
InChI-Schlüssel: QIRSYVBGBBTPQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide, also known as DMQX, is a chemical compound that belongs to the quinoxaline family. It is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DMQX has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Wirkmechanismus

3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide acts as a competitive antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptor. By blocking the activity of the AMPA receptor, 3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide reduces the excitatory neurotransmission mediated by glutamate. This results in a decrease in neuronal activity, which can be beneficial in conditions characterized by excessive excitatory activity such as epilepsy and stroke.
Biochemical and Physiological Effects
3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been shown to have a number of biochemical and physiological effects. In addition to its effects on the AMPA receptor, 3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been shown to inhibit the activity of the NMDA receptor, another subtype of ionotropic glutamate receptor. 3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has also been shown to increase the release of GABA, an inhibitory neurotransmitter. These effects contribute to the overall reduction in neuronal activity observed with 3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide administration.

Vorteile Und Einschränkungen Für Laborexperimente

3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has several advantages for lab experiments. It is a highly selective antagonist of the AMPA receptor, which allows for specific manipulation of this receptor subtype. Additionally, 3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been extensively studied, with a large body of literature available on its pharmacology and effects. However, 3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide also has limitations for lab experiments. It is a potent neurotoxin and must be used with caution in animal studies. Additionally, its effects on other glutamate receptor subtypes may complicate interpretation of results.

Zukünftige Richtungen

There are several future directions for research on 3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide. One area of interest is the development of more selective AMPA receptor antagonists, which could have improved therapeutic efficacy and reduced side effects. Another area of interest is the investigation of 3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide in combination with other drugs, such as antiepileptic medications or neuroprotective agents. Additionally, further research is needed to fully understand the effects of 3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide on other glutamate receptor subtypes and the implications of these effects for its therapeutic potential.

Wissenschaftliche Forschungsanwendungen

3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been extensively studied for its potential therapeutic applications in neurological disorders. In animal models of epilepsy, 3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been shown to reduce seizure activity and increase seizure threshold. 3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has also been shown to have neuroprotective effects in models of stroke, reducing neuronal damage and improving functional outcomes. Additionally, 3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

IUPAC Name

3-(2,5-dimethoxyphenyl)-1-hydroxy-4-oxidoquinoxalin-4-ium-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-22-10-7-8-14(23-2)11(9-10)15-16(19)18(21)13-6-4-3-5-12(13)17(15)20/h3-9,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRSYVBGBBTPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=[N+](C3=CC=CC=C3N(C2=O)O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide
Reactant of Route 2
3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide
Reactant of Route 3
Reactant of Route 3
3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide
Reactant of Route 4
Reactant of Route 4
3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide
Reactant of Route 5
3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide
Reactant of Route 6
3-(2,5-dimethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.